(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione
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Overview
Description
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a pyrrolidine ring The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable dicarboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved in its action are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a simpler structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with similar dione functionality but different substituents.
Uniqueness: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other pyrrolidine derivatives.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3S)-3-methyl-1-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
RLYZAAMSLJXKFS-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CC(=O)N(C1=O)C(C)C |
Canonical SMILES |
CC1CC(=O)N(C1=O)C(C)C |
Origin of Product |
United States |
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